

# A Comprehensive Review of Current Research on Galactosyl-lactose and Its Biological Activities

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# **Abstract**

Galactosyl-lactose (GL), a key trisaccharide component of human milk oligosaccharides (HMOs) and commercial galactooligosaccharides (GOS) mixtures, is gaining significant attention for its diverse biological activities. Comprising a galactose moiety linked to a lactose molecule, GL exists primarily in three isomeric forms: 3'-galactosyllactose (3'-GL), 4'-galactosyllactose (4'-GL), and 6'-galactosyllactose (6'-GL).[1][2] These compounds are notable for their prebiotic properties, selectively stimulating the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus.[1][3][4] This modulation of the gut microbiota leads to the production of short-chain fatty acids (SCFAs), which contributes to a healthier intestinal environment.[3][5][6] Beyond its prebiotic effects, galactosyl-lactose has demonstrated immunomodulatory activities, including the attenuation of inflammatory pathways.[7][8] This technical guide provides an in-depth review of the current research on galactosyl-lactose, detailing its synthesis, biological functions, and the experimental methodologies used to elucidate these properties. It aims to serve as a critical resource for researchers and professionals in the fields of nutrition, microbiology, and drug development.

## Introduction



Galactooligosaccharides (GOS) are widely recognized as prebiotics and are frequently added to infant formula to mimic the beneficial effects of human milk oligosaccharides (HMOs).[1][2] **Galactosyl-lactose**s (GLs) are of particular interest as they are found in both GOS mixtures and human milk, especially in the early stages of lactation.[1][2][3] The complexity of GOS mixtures makes it challenging to attribute specific health benefits to individual components.[1] Therefore, research on pure, structurally defined GL isomers is crucial for understanding their precise biological roles. This guide summarizes the current state of knowledge regarding the synthesis, prebiotic activity, immunomodulatory effects, and potential therapeutic applications of 3'-GL, 4'-GL, and 6'-GL.

# Structure and Synthesis of Galactosyl-lactose

**Galactosyl-lactose** is a trisaccharide consisting of a galactose unit attached to a lactose molecule (which itself is a disaccharide of galactose and glucose). The isomers are defined by the linkage position of the terminal galactose to the glucose or galactose moiety of lactose. The three primary isomers are:

- 3'-Galactosyllactose (3'-GL):  $\beta$ -D-Galactopyranosyl-(1  $\rightarrow$  3)- $\beta$ -D-galactopyranosyl-(1  $\rightarrow$  4)-D-glucopyranose.
- 4'-Galactosyllactose (4'-GL): β-D-Galactopyranosyl-(1 → 4)-β-D-galactopyranosyl-(1 → 4)-D-glucopyranose.[9]
- 6'-Galactosyllactose (6'-GL):  $\beta$ -D-Galactopyranosyl-(1  $\rightarrow$  6)- $\beta$ -D-galactopyranosyl-(1  $\rightarrow$  4)-D-glucopyranose.[9]

### **Natural Occurrence**

GLs are naturally present in human milk, with concentrations being highest in colostrum and decreasing as lactation progresses.[2][7] This suggests a significant role for these oligosaccharides in the early development of the infant gut microbiome and immune system.

# **Synthesis Methods**

The limited availability of pure GLs from natural sources has necessitated the development of synthetic methods for research purposes.



- Enzymatic Synthesis: Commercial GOS mixtures are typically produced from a high concentration of lactose using β-galactosidase enzymes.[1][10] This process, known as transgalactosylation, results in a complex mixture of oligosaccharides with varying chain lengths and linkages, including 3'-GL, 4'-GL, and 6'-GL.[1][10] The specific linkages formed depend on the enzyme source. For example, β-galactosidases from Kluyveromyces lactis and Aspergillus oryzae primarily generate β-(1→6) linkages.[10]
- Chemical Synthesis: To obtain pure isomers for detailed biological studies, gram-scale chemical synthesis routes have been developed. These methods start from commercially available lactose and involve a series of protection, glycosylation, and deprotection steps to achieve the desired regioselectivity for each isomer.[1][2][3]

# Biological Activities and Mechanisms Prebiotic Effects and Gut Microbiota Modulation

**Galactosyl-lactose** is a well-established prebiotic, meaning it resists digestion in the upper gastrointestinal tract and is selectively fermented by beneficial bacteria in the colon.[10][11]

- Stimulation of Beneficial Bacteria: Numerous in vitro studies using human fecal cultures have demonstrated that GLs significantly increase the abundance of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.[1][12][13] This bifidogenic effect is a hallmark of prebiotic activity.[6] In fact, lactose itself has been shown to enhance the levels of Bifidobacterium in vitro, with levels increasing by 7.4 times at 6 hours and 11.2 times at 24 hours in one study.[13] The presence of a β-galactosidase enzyme is crucial for bacteria to utilize these substrates.[13][14]
- Production of Short-Chain Fatty Acids (SCFAs): The fermentation of GLs by gut bacteria
  leads to the production of SCFAs, such as acetate, propionate, and butyrate.[3][5][15] These
  metabolites have numerous health benefits, including serving as an energy source for
  colonocytes, maintaining gut barrier function, and exhibiting anti-inflammatory and
  immunomodulatory properties.[5][16] Both GOS and sialyllactose (another HMO) have been
  shown to boost total SCFA production in fecal batch cultures.[5]

# **Immunomodulatory Activities**



Beyond their role in shaping the gut microbiota, GLs can directly interact with host cells to modulate immune responses.

- Anti-inflammatory Effects: Studies have shown that GLs, both as part of GOS mixtures and
  in their pure forms, can attenuate inflammatory signaling in intestinal epithelial cells.[7][8] For
  instance, they have been observed to inhibit TNF-α-induced inflammatory responses in cell
  line models.[7] This suggests a direct role in maintaining intestinal homeostasis.
- Modulation of Immune Checkpoints: Lactose, the core structure of GLs, has been identified as a modulator of the Galectin-9 (Gal-9)/T-cell immunoglobulin mucin-3 (Tim-3) immune checkpoint.[17][18] Gal-9 is a β-galactoside-binding lectin with complex functions, including the regulation of T-cell responses.[18] By binding to Gal-9, lactose can inhibit Treg-mediated suppression of effector T-cells, leading to enhanced IFN-y and IL-17 responses.[18] This mechanism suggests that GLs could play a role in fine-tuning immune surveillance and response at the mucosal surface.

### Alleviation of Lactose Intolerance

Interestingly, GOS, which contains **galactosyl-lactose**, has been shown to alleviate symptoms of lactose intolerance.[4][12] The proposed mechanism involves the modulation of the gut microbiota. By promoting the growth of lactose-fermenting bacteria like Bifidobacterium and Lactobacillus, GOS helps establish an intestinal environment capable of metabolizing lactose more efficiently, thereby reducing the osmotic load and gas production that cause intolerance symptoms.[12][19]

# **Quantitative Data Summary**

The following tables summarize quantitative data from various studies on **galactosyl-lactose** and related compounds.

Table 1: Concentration of Galactosyl-lactose Isomers in Human Milk and GOS



Compound	Source	Concentration Range / Value	Reference
6'- Galactosyllactose	Human Colostrum	3–700 μg/mL (Median: 81 μg/mL)	[7]
3'-Galactosyllactose	Human Colostrum	0.5–39 μg/mL (Median: 4.6 μg/mL)	[7]
4'-Galactosyllactose	Human Colostrum	0.06–8 μg/mL (Median: 3.4 μg/mL)	[7]
3'-GL, 4'-GL, 6'-GL (Total)	GOS solution (5 mg/mL)	1.7 g/L	[7]
3'-GL (% of total GOS)	GOS powder	14%	[7]
6'-GL (% of total GOS)	GOS powder	12%	[7]

| 4'-GL (% of total GOS) | GOS powder | 8% |[7] |

Table 2: Effects on Gut Microbiota and Metabolites (in vitro)



Substrate	Model System	Key Findings	Reference
3'-GL, 4'-GL, 6'-GL	Infant fecal microbiota	Increased abundance of Bifidobacterium. Stimulated SCFA production.	[1][3]
GOS	Lactose-intolerant mice	Increased abundance of Lactobacillus and Bifidobacterium.	[12]
GOS	Human fecal slurry cultures	Stimulated Bifidobacterium growth. Increased production of total SCFAs and acetic acid.	[6]
Lactose	Adult fecal cultures	Increased Bifidobacterium (11.2x at 24h). Increased acetate and lactate.	[13]

 $\mid$  GOS and Sialyllactose  $\mid$  Adult & Infant fecal cultures  $\mid$  Both boosted total SCFA production. GOS specifically induced lactate; SL induced propionate.  $\mid$  [5]  $\mid$ 

Table 3: Immunomodulatory Effects



Compound(s)	Model System	Effect	Reference
GOS and HMOs (containing GLs)	T84 & NCM-460 intestinal cells	Attenuated TNF-α– induced MIP-3α production.	[7]
GOS	Lactose-intolerant mice ileum	Decreased pro- inflammatory cytokines (IL-1β, IL-6, IFN-γ, TNF-α). Increased anti- inflammatory cytokines (IL-4, IL-10).	[12]

| Lactose | Human T-cell co-cultures | Inhibited Treg-mediated suppression of T-effector cells, increasing IFN-y and IL-17. |[18] |

# **Experimental Protocols**

This section details the methodologies for key experiments cited in the literature.

### **Protocol: In Vitro Fecal Fermentation**

This protocol is a generalized procedure based on methodologies described for studying the prebiotic effects of **galactosyl-lactoses**.[1][20]

- Fecal Sample Collection and Preparation:
  - Collect fresh fecal samples from healthy donors (e.g., infants or adults) who have not taken antibiotics for at least 3 months.
  - Immediately place samples in an anaerobic chamber.
  - Prepare a 10% (w/v) fecal slurry by homogenizing the sample in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with reducing agents like L-cysteine-HCl).
- Incubation:



- In an anaerobic environment, dispense the fecal slurry into culture vessels.
- Add the test substrate (e.g., pure 3'-GL, 4'-GL, or 6'-GL) to a final concentration (e.g., 10 mg/mL). Include a negative control (no substrate) and potentially a positive control (e.g., commercial GOS or FOS).
- Incubate the cultures at 37°C for a specified period (e.g., 18-48 hours).

### • Sample Analysis:

- Microbiota Composition: At the end of the incubation, pellet the bacteria by centrifugation.
   Extract bacterial DNA and perform 16S rRNA gene sequencing to determine changes in the microbial community composition.
- SCFA Analysis: Collect the supernatant from the cultures. Acidify the samples and extract SCFAs. Analyze the concentrations of acetate, propionate, butyrate, and other fatty acids using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[5]
   [20]

# Protocol: Intestinal Epithelial Cell Culture for Inflammation Studies

This protocol describes a general method for assessing the anti-inflammatory effects of GLs on intestinal cell lines like T84 or NCM-460.[7]

#### Cell Culture:

- Culture human intestinal epithelial cells (e.g., T84, NCM-460) in appropriate media until they form a confluent monolayer.
- For barrier function studies, cells can be grown on permeable supports (e.g., Transwell inserts).

#### Treatment:

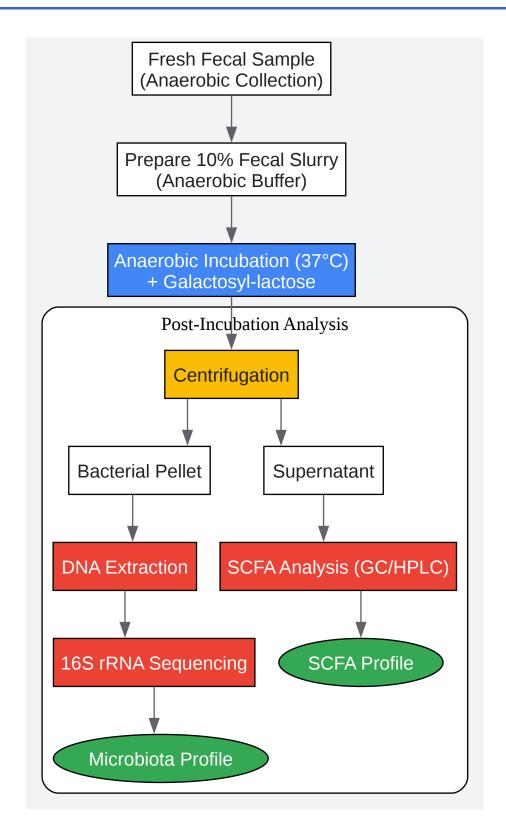
 Pre-incubate the cell monolayers with the test compound (e.g., GOS mixture or purified GLs) at various concentrations for a set period (e.g., 2-24 hours).



- Inflammatory Challenge:
  - After pre-incubation, add a pro-inflammatory stimulus, such as Tumor Necrosis Factoralpha (TNF- $\alpha$ ) (e.g., at 50 ng/mL), to the culture medium.
  - Incubate for an additional period (e.g., 4-24 hours).
- Analysis:
  - Collect the cell culture supernatant.
  - Measure the concentration of secreted inflammatory cytokines and chemokines (e.g., IL-8, MIP-3α) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.
  - Cell lysates can also be collected to analyze the expression of genes or proteins involved in inflammatory signaling pathways (e.g., NF-κB) via qPCR or Western blotting.

# Visualizations: Pathways and Workflows Experimental Workflow for In Vitro Fermentation



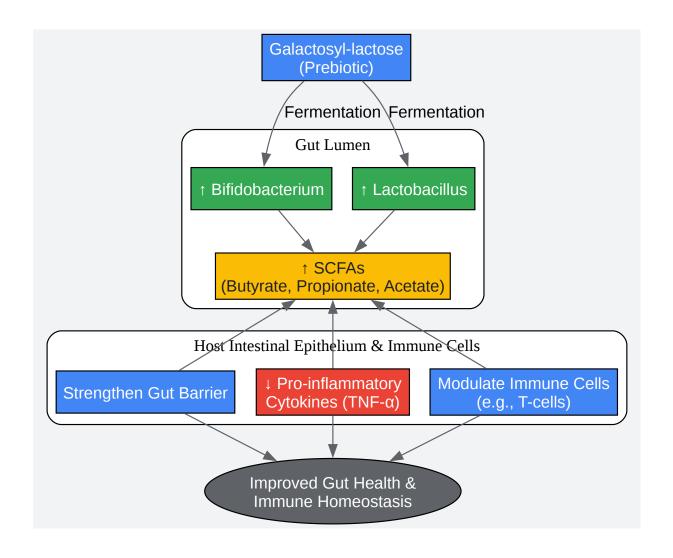


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Caption: Workflow for assessing the prebiotic effect of **Galactosyl-lactose**.



# Signaling Pathway: Modulation of Gut Microbiota and Host Response



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Caption: Mechanism of **Galactosyl-lactose** in modulating gut health.

# **Conclusion and Future Directions**

The body of research on **galactosyl-lactose** unequivocally establishes its role as a potent prebiotic and an immunomodulatory agent. The ability of specific GL isomers to promote the growth of beneficial gut microbes, enhance SCFA production, and attenuate inflammatory responses highlights their potential for application in functional foods, infant nutrition, and as



therapeutic agents for gastrointestinal disorders. The alleviation of lactose intolerance symptoms through GOS supplementation further underscores the clinical relevance of modulating the gut microbiome.

Future research should focus on several key areas. Firstly, large-scale clinical trials are needed to confirm the health benefits observed in in vitro and animal studies in human populations. Secondly, further investigation into the specific molecular mechanisms by which GLs interact with host immune cells and signaling pathways is required. Elucidating how different isomers (3'-GL, 4'-GL, and 6'-GL) may exert distinct biological effects will be critical for developing targeted nutritional and therapeutic strategies. Finally, optimizing the enzymatic or chemical synthesis of pure GL isomers will be essential to make these compounds more accessible for research and potential commercialization. The continued exploration of **galactosyl-lactose** holds great promise for advancing our understanding of gut health and developing novel approaches to disease prevention and management.

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